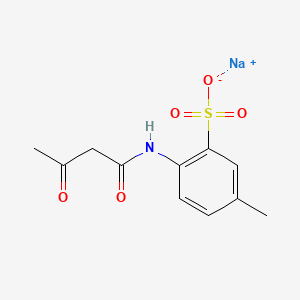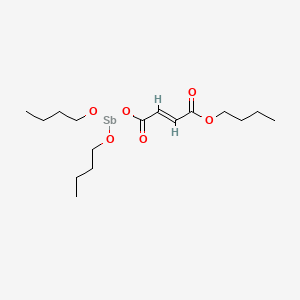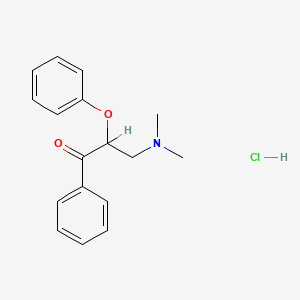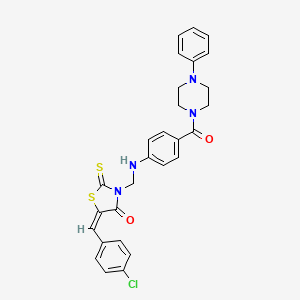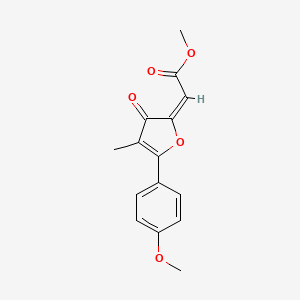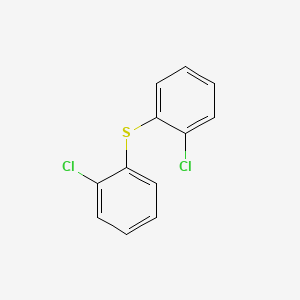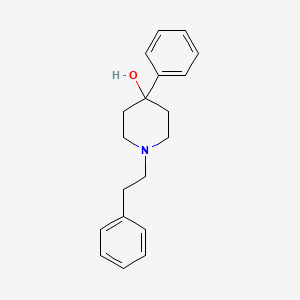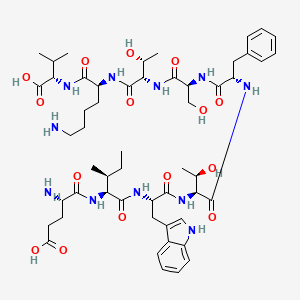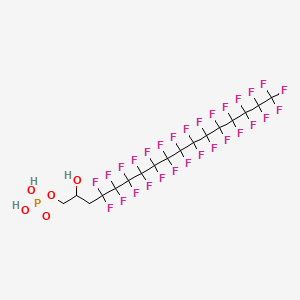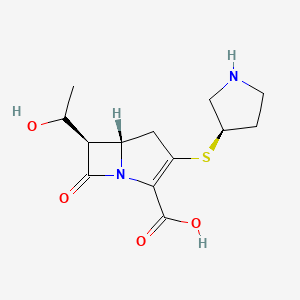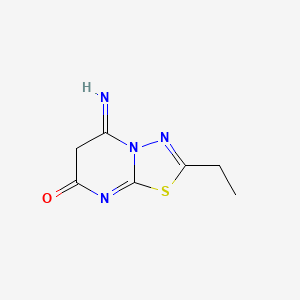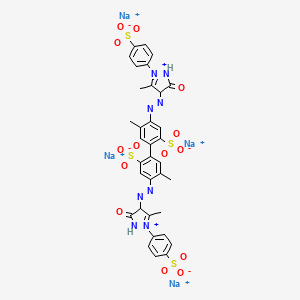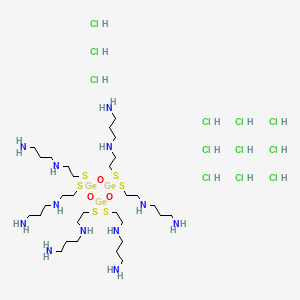
1,3-Propanediamine, N,N'',N'''',N'''''',N'''''''',N''''''''''-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of multiple germinylidene and thioethanediyl groups, making it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride involves multiple steps The initial step typically includes the preparation of the germinylidene intermediates, followed by their reaction with thioethanediyl groups under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the germinylidene groups to germane derivatives.
Substitution: Substitution reactions can occur at the amine or thioethanediyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, germane derivatives, and various substituted amines and thioethers.
科学的研究の応用
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The presence of multiple functional groups allows for diverse interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: A simpler analog with fewer functional groups.
1,3-Bis(dimethylamino)propane: Another related compound with similar structural features.
Uniqueness
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride is unique due to its complex structure and the presence of multiple germinylidene and thioethanediyl groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
特性
CAS番号 |
136884-71-4 |
|---|---|
分子式 |
C30H90Cl12Ge3N12O3S6 |
分子量 |
1502.8 g/mol |
IUPAC名 |
N'-[2-[[2,4,4,6,6-pentakis[2-(3-aminopropylamino)ethylsulfanyl]-1,3,5,2,4,6-trioxatrigerminan-2-yl]sulfanyl]ethyl]propane-1,3-diamine;dodecahydrochloride |
InChI |
InChI=1S/C30H78Ge3N12O3S6.12ClH/c34-7-1-13-40-19-25-49-31(50-26-20-41-14-2-8-35)46-32(51-27-21-42-15-3-9-36,52-28-22-43-16-4-10-37)48-33(47-31,53-29-23-44-17-5-11-38)54-30-24-45-18-6-12-39;;;;;;;;;;;;/h40-45H,1-30,34-39H2;12*1H |
InChIキー |
JDVHFFUDUGHTPO-UHFFFAOYSA-N |
正規SMILES |
C(CN)CNCCS[Ge]1(O[Ge](O[Ge](O1)(SCCNCCCN)SCCNCCCN)(SCCNCCCN)SCCNCCCN)SCCNCCCN.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


